molecular formula C3H6N2O2 B13421544 2-Formamidoacetamide CAS No. 4238-57-7

2-Formamidoacetamide

Cat. No.: B13421544
CAS No.: 4238-57-7
M. Wt: 102.09 g/mol
InChI Key: XDASXSONAZHGKJ-UHFFFAOYSA-N
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Description

2-Formamidoacetamide: is an organic compound with the molecular formula C₃H₆N₂O₂ It is a derivative of formamide and glycinamide, featuring both an amide and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale amidation processes, utilizing advanced catalytic systems to optimize yield and reduce production costs. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Formamidoacetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: This compound can participate in substitution reactions, where the amide or formamide group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various substituted amides, oxidized derivatives, and reduced amide compounds.

Scientific Research Applications

Chemistry: 2-Formamidoacetamide is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: In biological research, this compound is explored for its potential as a nitrogen source in biotechnological processes. It supports the growth and production of various biomolecules, making it valuable in metabolic engineering and fermentation processes .

Medicine: The compound’s derivatives are investigated for their pharmacological properties, including potential anti-inflammatory and anti-cancer activities. Its role in drug discovery and development is an area of active research.

Industry: this compound is utilized in the production of polymers and resins, where it acts as a precursor for various industrial chemicals. Its stability and reactivity make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism of action of 2-Formamidoacetamide involves its interaction with specific molecular targets, primarily through its amide and formamide functional groups. These interactions can lead to the modulation of biochemical pathways, influencing various cellular processes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential effects in biological systems .

Comparison with Similar Compounds

    Formamide: A simpler amide with a single formyl group, used in various industrial applications.

    Glycinamide: A derivative of glycine, used in peptide synthesis and as a biochemical reagent.

    N-Formylglycinamide: A closely related compound with similar functional groups, used in organic synthesis.

Uniqueness: 2-Formamidoacetamide stands out due to its dual functional groups, which provide unique reactivity and versatility in chemical reactions. Its ability to participate in both amidation and formylation reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

4238-57-7

Molecular Formula

C3H6N2O2

Molecular Weight

102.09 g/mol

IUPAC Name

2-formamidoacetamide

InChI

InChI=1S/C3H6N2O2/c4-3(7)1-5-2-6/h2H,1H2,(H2,4,7)(H,5,6)

InChI Key

XDASXSONAZHGKJ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)NC=O

Origin of Product

United States

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